molecular formula C11H15NO4 B3055857 diethyl 2-(1H-pyrrol-1-yl)malonate CAS No. 67451-43-8

diethyl 2-(1H-pyrrol-1-yl)malonate

Cat. No.: B3055857
CAS No.: 67451-43-8
M. Wt: 225.24 g/mol
InChI Key: DUAOPKFJIPCUNK-UHFFFAOYSA-N
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Description

Its structure comprises two ethyl ester groups and a 1H-pyrrole ring, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles.

This compound is structurally related to other malonate esters, such as diethyl malonate and dimethyl malonate, but its pyrrole moiety introduces unique electronic and steric effects that influence reactivity and applications in pharmaceuticals and materials science .

Properties

CAS No.

67451-43-8

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

diethyl 2-pyrrol-1-ylpropanedioate

InChI

InChI=1S/C11H15NO4/c1-3-15-10(13)9(11(14)16-4-2)12-7-5-6-8-12/h5-9H,3-4H2,1-2H3

InChI Key

DUAOPKFJIPCUNK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)N1C=CC=C1

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares diethyl 2-(1H-pyrrol-1-yl)malonate with structurally related malonate esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State (RT) Key Features
This compound C₁₁H₁₅NO₄ 225.24 Likely liquid* Pyrrole substituent enhances π-electron density
Diethyl malonate (reference) C₇H₁₂O₄ 160.17 Liquid Simple malonate ester; widely used as a solvent and synthon
Dimethyl [4-(1H-pyrrol-1-yl)phenyl]malonate C₁₅H₁₅NO₄ 273.29 Likely solid† Aromatic phenyl group adds rigidity
Diethyl 2-(ethoxymethylene)malonate C₈H₁₂O₅ 188.18 Liquid Ethoxymethylene group enables cyclization reactions (e.g., Gould-Jacob synthesis)

*Inferred from diethyl malonate’s liquid state ; †Inferred from structural similarity to aromatic malonates .

Key Observations :

  • The ethyl ester groups confer higher lipophilicity than dimethyl analogs, influencing solubility and bioavailability in drug design .
(a) Comparison with Diethyl Malonate

Diethyl malonate (C₇H₁₂O₄) is a classic reagent for Claisen condensations and synthesizing barbiturates. In contrast, this compound’s pyrrole group enables unique reactivity:

  • Pyrrole as a directing group : The nitrogen atom in pyrrole can coordinate with metal catalysts, facilitating regioselective functionalization .
  • Heterocycle formation: The compound serves as a precursor for pyrrole-containing heterocycles, which are prevalent in bioactive molecules (e.g., antimicrobial quinolones derived from similar malonates) .
(b) Comparison with Dimethyl [4-(1H-pyrrol-1-yl)phenyl]malonate

This analog (C₁₅H₁₅NO₄) incorporates a phenyl ring, which:

  • Enhances aromatic stacking interactions , making it suitable for materials science (e.g., organic semiconductors) .
  • Reduces solubility compared to the non-aromatic this compound, limiting its use in solution-phase reactions.
(c) Comparison with Diethyl 2-(ethoxymethylene)malonate

Diethyl 2-(ethoxymethylene)malonate is pivotal in the Gould-Jacob reaction for synthesizing 4-quinolones with antibacterial activity . The ethoxymethylene group acts as a Michael acceptor, whereas the pyrrole substituent in this compound may favor nucleophilic aromatic substitution or Pd-catalyzed couplings.

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